molecular formula C18H27FN2O3S B11346803 1-[(2-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

1-[(2-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11346803
M. Wt: 370.5 g/mol
InChI Key: FSOCRVJSXATBII-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methanesulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a pentan-2-yl chain, and a fluorophenyl methanesulfonyl group. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-fluorophenyl)methanesulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a suitable amine or amide reagent.

    Attachment of the Pentan-2-yl Chain: This can be done through alkylation reactions using pentan-2-yl halides or similar reagents.

    Addition of the Fluorophenyl Methanesulfonyl Group: This step involves the reaction of the intermediate compound with 2-fluorophenyl methanesulfonyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Fluorophenyl)methanesulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: It may find applications in the development of new materials, catalysts, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methanesulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorophenyl group can enhance binding affinity and specificity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 1-[(2-Fluorophenyl)methylsulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide
  • 1-[(2-Fluorophenyl)methanesulfonyl]-N-(butan-2-yl)piperidine-4-carboxamide

Comparison: 1-[(2-Fluorophenyl)methanesulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

Molecular Formula

C18H27FN2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H27FN2O3S/c1-3-6-14(2)20-18(22)15-9-11-21(12-10-15)25(23,24)13-16-7-4-5-8-17(16)19/h4-5,7-8,14-15H,3,6,9-13H2,1-2H3,(H,20,22)

InChI Key

FSOCRVJSXATBII-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2F

Origin of Product

United States

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